molecular formula C11H21NO2 B12281427 Carbamic acid, (1-methylcyclopentyl)-, 1,1-dimethylethyl ester (9CI)

Carbamic acid, (1-methylcyclopentyl)-, 1,1-dimethylethyl ester (9CI)

Cat. No.: B12281427
M. Wt: 199.29 g/mol
InChI Key: YLVUXVAGZQBSHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, (1-methylcyclopentyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound with a unique structure that includes a carbamate group. This compound is part of the larger family of carbamic acids and their derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (1-methylcyclopentyl)-, 1,1-dimethylethyl ester typically involves the reaction of (1-methylcyclopentyl)amine with tert-butyl chloroformate. The reaction is carried out in an appropriate solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade solvents and reagents, along with optimized reaction conditions to maximize yield and purity. The production process would also incorporate purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (1-methylcyclopentyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbamates or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamates, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Carbamic acid, (1-methylcyclopentyl)-, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex carbamate derivatives.

    Biology: This compound can be used in the study of enzyme inhibition, as carbamates are known to inhibit certain enzymes.

    Medicine: Carbamate derivatives have potential therapeutic applications, including as drugs for treating various conditions.

    Industry: It is used in the production of polymers, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of carbamic acid, (1-methylcyclopentyl)-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, methyl ester
  • Carbamic acid, ethyl ester
  • Carbamic acid, phenyl ester

Uniqueness

Carbamic acid, (1-methylcyclopentyl)-, 1,1-dimethylethyl ester is unique due to its specific structure, which includes a cyclopentyl ring and a tert-butyl ester group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that other carbamate derivatives may not be able to fulfill.

Biological Activity

Carbamic acid, (1-methylcyclopentyl)-, 1,1-dimethylethyl ester (9CI), also known as a carbamate, is a chemical compound with the molecular formula C12H23NO2 and a molecular weight of approximately 213.33 g/mol. This compound has garnered attention due to its unique structure and diverse biological activities. This article explores its biological activity, synthesis methods, potential applications, and relevant research findings.

Chemical Structure and Properties

The structural uniqueness of carbamic acid, (1-methylcyclopentyl)-, 1,1-dimethylethyl ester lies in its cyclopentyl group and carbamic acid functional group. The presence of these groups contributes to its reactivity and biological properties. The compound can be identified by its CAS number 45091898.

Biological Activities

Carbamic acid derivatives are known for various biological activities, notably:

  • Neuroactive Properties : Some carbamates exhibit neuroactive effects by interacting with neurotransmitter systems. They may act as inhibitors of enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system.
  • Antimicrobial Activity : Research indicates that certain carbamate compounds have antibacterial properties against various pathogens. For example, studies have shown that carbamates can inhibit the growth of both Gram-positive and Gram-negative bacteria .
  • Potential Antiviral Effects : There is emerging evidence suggesting that carbamate compounds may possess antiviral properties. Specifically, formulations containing carbamic acid derivatives have been investigated for their efficacy against viruses like hepatitis C .

The biological activity of carbamic acid esters often involves their interaction with specific enzymes. The inhibition of AChE by these compounds leads to increased levels of acetylcholine in synaptic clefts, which can enhance neurotransmission. Kinetic studies have quantified the binding affinity and inhibitory effects of these compounds on AChE, providing insights into their mechanism of action in biological systems.

Synthesis Methods

The synthesis of carbamic acid, (1-methylcyclopentyl)-, 1,1-dimethylethyl ester can be achieved through several chemical pathways:

  • Direct Esterification : This method involves the reaction between carbamic acid and an alcohol under acidic conditions to form the ester.
  • Transesterification : In this process, an existing ester is reacted with an alcohol to produce a new ester.

Table 1: Comparative Biological Activity of Related Carbamate Compounds

Compound NameMolecular FormulaBiological ActivityReference
Carbamic acid, isopropyl-, 2-(hydroxymethyl)-2-methylpentyl esterC12H24N2O4Neuroactive
Carbamic acid methyl esterC4H9NO2Antimicrobial
Carbamic acid tert-butyl esterC7H15NO2Antiviral

Research Highlights

  • A study published in ACS Chemical Reviews discusses the role of carbamates in modulating enzyme activity and their implications for drug development .
  • Another investigation found that specific derivatives of carbamic acid exhibited significant antibacterial activity against a range of pathogens, suggesting potential applications in treating infections .

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

tert-butyl N-(1-methylcyclopentyl)carbamate

InChI

InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)12-11(4)7-5-6-8-11/h5-8H2,1-4H3,(H,12,13)

InChI Key

YLVUXVAGZQBSHC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.